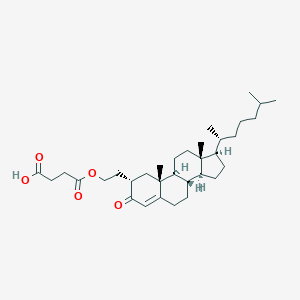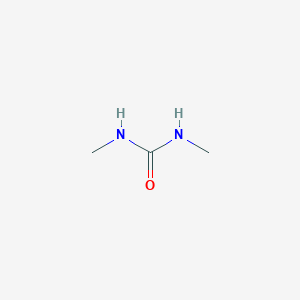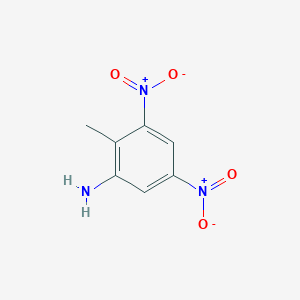
2-氨基-4,6-二硝基甲苯
描述
2-Amino-4,6-dinitrotoluene (C7H7N3O4) is a metabolite of 2,4,6-trinitrotoluene, which is widely used as an explosive in military shells, bombs, and grenades .
Synthesis Analysis
The synthesis of 2-Amino-4,6-dinitrotoluene involves the reduction of the ortho-nitro groups in 2,4,6-trinitrotoluene by hydrazine hydrate in the presence of FeCl3 and charcoal. This method allows obtaining either 2-amino-4,6-dinitrotoluene or 2,6-diamino-4-nitrotoluene as well as 2,4,6-triaminotoluene from TNT .Molecular Structure Analysis
The molecular structure of 2-Amino-4,6-dinitrotoluene is C7H7N3O4 . Further analysis of the molecular structure can be found on PubChem .Chemical Reactions Analysis
The chemical reactions of 2-Amino-4,6-dinitrotoluene involve the reduction of the ortho-nitro groups in 2,4,6-trinitrotoluene by hydrazine hydrate in the presence of FeCl3 and charcoal . Other reactions include oxidative degradation of 2,4-DNT and/or 2,6-DNT, 2,4,6-TNT resulting in o-mononitrotoluene (MNT) and 1,3,5-trinitrobenzene .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4,6-dinitrotoluene include its molecular formula (C7H7N3O4), its structure, and its physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more .科学研究应用
晶体结构分析
使用同步辐射X射线和单晶X射线衍射技术确定了2,4,6-三硝基甲苯(TNT)的选择性还原产物的晶体结构,包括2-氨基-4,6-二硝基甲苯。这项研究提供了关于这些化合物的分子结构和旋转失序的见解 (Graham et al., 2004)。
遗传毒性研究
研究表明,TNT的代谢产物2-氨基-4,6-二硝基甲苯可以在NG108神经母细胞瘤细胞系中对p53基因产生遗传毒性影响。这一发现表明其在致癌性和遗传毒性中可能发挥作用 (Banerjee et al., 2004)。
对肿瘤抑制基因表达的影响
对MCF-7人类乳腺癌细胞的研究表明,暴露于2-氨基-4,6-二硝基甲苯会导致p53肿瘤抑制基因水平增加。这表明其可能具有致癌效应,并为进一步研究其对基因表达的影响提供了依据 (Banerjee et al., 2003)。
微生物降解和环境影响
对白腐真菌Phanerochaete chrysosporium的研究表明其能够降解TNT及其代谢产物如2-氨基-4,6-二硝基甲苯。这项研究有助于理解这些化合物的环境影响和潜在的生物修复应用 (Michels & Gottschalk, 1994)。
军事废物处理中的暴露和健康影响
对参与处理含有TNT和DNT的军事废物的工人进行的研究确定了2-氨基-4,6-二硝基甲苯作为尿液中的主要代谢产物,表明存在显著的职业暴露。这项研究强调了在这种环境中进行生物监测的相关性 (Letzel et al., 2003)。
TNT的植物代谢
涉及长春花无菌根系培养的研究表明,植物可以与2-氨基-4,6-二硝基甲苯形成共轭物,作为TNT代谢的一部分。这项研究有助于我们理解植物基础修复过程对环境污染物的影响 (Bhadra et al., 1999)。
安全和危害
未来方向
属性
IUPAC Name |
2-methyl-3,5-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEJAAUSLQCGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044068 | |
| Record name | 2-Amino-4,6-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [DOD] Yellow powder; [AccuStandard MSDS] | |
| Record name | 2-Amino-4,6-dinitrotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10108 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00004 [mmHg] | |
| Record name | 2-Amino-4,6-dinitrotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10108 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Amino-4,6-dinitrotoluene | |
CAS RN |
35572-78-2 | |
| Record name | 2-Amino-4,6-dinitrotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35572-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,6-dinitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035572782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4,6-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35572-78-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4,6-DINITROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189OOM840S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



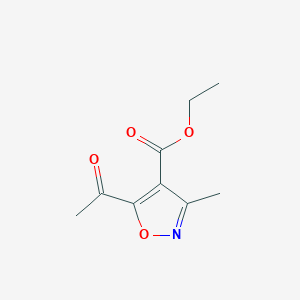


![11H-Benzo[a]fluorene](/img/structure/B165204.png)
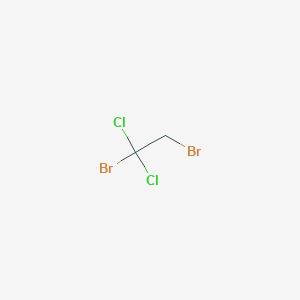
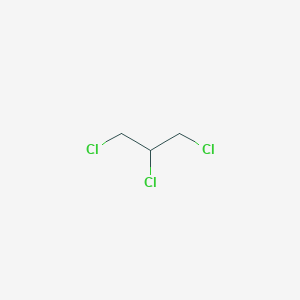

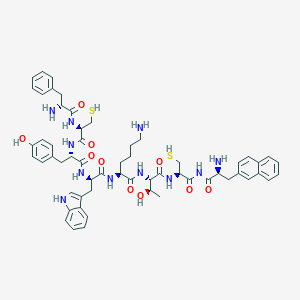
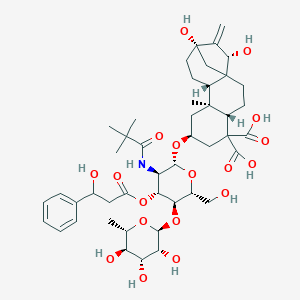
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)

